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Compound of Interest

Compound Name: SF2312

Cat. No.: B610803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural phosphonate antibiotic

SF2312 and its analogs. It covers the compound's mechanism of action as a potent enolase

inhibitor, its structural characteristics, and the activity of its derivatives. This document

synthesizes key findings from published research to offer a comprehensive resource for

professionals in drug development and related scientific fields.

Core Findings: SF2312 as a Potent Enolase Inhibitor
SF2312, a natural product from the actinomycete Micromonospora, has been identified as a

highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolysis pathway.[1]

[2][3][4] This inhibitory action is the basis for its antibiotic properties and its potential as an

anticancer agent, particularly for tumors with a deletion of the ENO1 gene.[1][2]

Structurally, SF2312 is a cyclic phosphonate that acts as a transition state analog, mimicking a

high-energy carbanion intermediate formed during the enolase-catalyzed conversion of 2-

phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[5][6][7] X-ray crystallography

studies have revealed that SF2312 binds to the active site of both human and bacterial

enolase, coordinating with magnesium ions essential for catalysis.[1][5][6]
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The following tables summarize the inhibitory activity of SF2312 and its key analogs against

various enolase enzymes and cell lines.

Compound Target Enzyme IC50 (nM)

SF2312 Human Recombinant ENO1 37.9

Human Recombinant ENO2 42.5

E. coli Enolase Lysates ~10

MethylSF2312 E. coli Enolase Lysates ~10

(3S)-MethylSF2312 Isolated Enzymatic Assay
Up to 2000-fold more potent

than (3R)-MethylSF2312

(3R)-MethylSF2312 Isolated Enzymatic Assay Minimal activity

PhAH Enolase nM range

deoxy-SF2312 T. brucei ENO 600 ± 230

Table 1: In Vitro Inhibitory Activity of SF2312 and Analogs.[8][9][10][11]
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Cell Line Compound Effect Concentration

D423 (ENO1-deleted

glioma)
SF2312

Inhibition of

proliferation
Low µM range

Induction of cell death Starts at 12.5 µM

Eradication under

hypoxia
>6.25 µM (72h)

D423 (ENO1-rescued) SF2312
Inhibition of

proliferation
>200 µM

Induction of cell death Only at 400 µM

Gli56 (ENO1-deleted

glioma)
SF2312 Selective toxicity Not specified

D423 (ENO1-deleted

glioma)
MethylSF2312 Selective toxicity ~2 µM

D423 (ENO1-deleted

glioma)
(3S)-MethylSF2312 Toxicity ~2 µM

D423 (ENO1-deleted

glioma)
(3R)-MethylSF2312 Minimal toxicity Up to 400 µM

Table 2: Cellular Activity of SF2312 and Analogs.[1][7][9]

Structural Insights and Analogs
SF2312 possesses two stereocenters, but co-crystallization studies have consistently shown

that the (3S,5S)-enantiomer is the active form that binds to the enolase active site.[7] However,

the acidity of the proton at the C-3 position leads to rapid epimerization, making the synthesis

of enantiomerically pure SF2312 challenging.[7]

To overcome this, the analog MethylSF2312 was developed, featuring a methyl group at the C-

3 position. This modification prevents epimerization and allowed for the separation and testing

of individual enantiomers.[7] Experiments with enantiopure MethylSF2312 confirmed that the

(3S)-enantiomer is responsible for the potent enolase inhibitory activity.[7] In fact, (3S)-
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MethylSF2312 was up to 2000-fold more potent than its (3R) counterpart in enzymatic assays.

[7] Racemic MethylSF2312 itself demonstrated equipotency to SF2312 in both enzymatic and

cellular assays.[7][10]

Another key analog is deoxy-SF2312, which lacks the hydroxyl group at the 1-position of the

pyrrolidinone ring.[9]

Mechanism of Action: Glycolysis Inhibition
SF2312 exerts its biological effects by inhibiting enolase, the penultimate enzyme in the

glycolytic pathway. This leads to a blockage in the conversion of 2-PGA to PEP, resulting in the

accumulation of upstream metabolites and the depletion of downstream products, including

pyruvate and, subsequently, lactate.[1] In cells highly dependent on glycolysis for ATP

production, such as certain cancer cells or bacteria under anaerobic conditions, this inhibition

leads to energy depletion and cell death.[1][8]
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SF2312 inhibits the enolase-catalyzed step in glycolysis.

Experimental Protocols
Enolase Activity Assay (Coupled Assay)
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This indirect assay measures enolase activity by coupling the production of PEP to the

pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ is

monitored by the decrease in fluorescence or absorbance at 340 nm.

Reaction Mixture Preparation: Prepare a reaction buffer containing triethanolamine, KCl,

MgSO4, and ADP.

Enzyme and Substrate Addition: Add pyruvate kinase, lactate dehydrogenase, NADH, and

the enolase enzyme (either purified or in cell lysate) to the reaction mixture.

Initiation of Reaction: Start the reaction by adding the enolase substrate, 2-phosphoglycerate

(2-PGA).

Inhibitor Testing: To determine the IC50 of SF2312 or its analogs, pre-incubate the enolase

with varying concentrations of the inhibitor before adding the substrate.

Data Acquisition: Monitor the rate of NADH oxidation by measuring the change in

absorbance or fluorescence over time. The rate of this reaction is proportional to the enolase

activity.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a

control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC50 value.[1][11]
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Workflow for the coupled enolase activity assay.

X-ray Crystallography for Structural Determination
Determining the co-crystal structure of enolase with SF2312 or its analogs provides direct

insight into the binding mode of the inhibitor.

Protein Expression and Purification: Express recombinant human ENO2 in E. coli and purify

the protein to homogeneity.

Crystallization: Grow apo-crystals of ENO2 using established methods.

Soaking: Soak the apo-crystals in a cryoprotectant solution containing a high concentration

(e.g., 2-4 mM) of SF2312 or its analog for several hours (e.g., 16 hours).[1]
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Data Collection: Flash-freeze the soaked crystals in liquid nitrogen and collect X-ray

diffraction data at a synchrotron source.

Structure Solution and Refinement: Process the diffraction data and solve the crystal

structure by molecular replacement using a known enolase structure as a search model.

Refine the model against the experimental data to obtain the final structure of the enolase-

inhibitor complex.[1][7]

Cell Proliferation and Viability Assays
These assays are used to determine the effect of SF2312 and its analogs on the growth and

survival of cell lines, particularly comparing ENO1-deleted and ENO1-intact cells.

Cell Seeding: Plate cells at a low density in multi-well plates and allow them to adhere

overnight.

Treatment: Treat the cells with a range of concentrations of the inhibitor or a vehicle control.

Incubation: Incubate the cells for an extended period (e.g., 72 hours to 2 weeks), replacing

the medium with fresh inhibitor as needed.[1][9]

Quantification of Cell Number: At the end of the treatment period, quantify the total number

of cells using a method such as Hoechst 33342 staining, which stains the nuclei of all cells.

[9]

Quantification of Cell Death: To assess apoptosis or cell death, use a dye such as YO-PRO-

1, which selectively enters cells with compromised plasma membranes.[9]

Data Analysis: Normalize the cell counts to the vehicle-treated control to determine the

percent inhibition of proliferation or the percent of cell death. Plot these values against the

inhibitor concentration to generate dose-response curves.[9]

Conclusion
SF2312 is a potent and specific inhibitor of enolase with promising therapeutic potential. The

structural and functional analyses of SF2312 and its analogs, such as MethylSF2312, have

provided a deep understanding of its mechanism of action and have paved the way for the
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rational design of next-generation enolase inhibitors. The detailed experimental protocols

outlined in this guide serve as a valuable resource for researchers aiming to further investigate

this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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